![molecular formula C13H24O10 B1264037 [(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside](/img/structure/B1264037.png)
[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside is a fructan derivative consisting of (2->6)-beta-D-fructan attached to an alpha-D-glucopyranosyl residue via a (1<->1) linkage.
Aplicaciones Científicas De Investigación
Preparation and Characterization
- Researchers Kelleher and Bhavanandan (1986) explored the synthesis and characterization of related beta-D-fructofuranosyl compounds, providing foundational knowledge for understanding the chemical properties and potential applications of these substances Kelleher & Bhavanandan, 1986.
Biological Activity and Health Applications
- Narasimhan et al. (2006) found that a fructo-oligosaccharide from Chlorophytum borivilianum, structurally similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, exhibited significant antidiabetic and moderate antioxidant activities in streptozotocin-induced diabetic animals. This suggests potential health benefits related to diabetes management Narasimhan et al., 2006.
Bioactive Compounds
- Wang et al. (2003) isolated bioactive sucrose esters, including compounds structurally related to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, from Bidens parviflora. These compounds showed biological activities like histamine release inhibition and anti-inflammatory effects Wang et al., 2003.
Molecular Interactions
- Sakuma et al. (2014) analyzed a compound similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside for its weak affinity with yeast beta-fructofuranosidase using NMR spectroscopy. This research contributes to our understanding of enzyme-substrate interactions in molecular biology Sakuma et al., 2014.
Conformational Analysis
- Waterhouse, Horváth, and Liu (1992) conducted a conformational analysis of beta-D-fructofuranosyl-(2→6)-beta-D-glucopyranoside through molecular mechanics calculations. Their findings provide insights into the molecular structure and potential reactivity of such compounds Waterhouse et al., 1992.
Isolation and Identification from Natural Sources
- Thavarajah and Low (2006) identified and isolated oligosaccharides, including structures similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, from commercial total invert sugar. This highlights the compound's presence in common sugar products and its potential for further study in food science Thavarajah & Low, 2006.
Propiedades
Nombre del producto |
[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside |
|---|---|
Fórmula molecular |
C13H24O10 |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-ethyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-2-5-7(16)9(18)10(19)12(21-5)23-13(4-15)11(20)8(17)6(3-14)22-13/h5-12,14-20H,2-4H2,1H3/t5-,6-,7-,8-,9+,10-,11+,12-,13+/m1/s1 |
Clave InChI |
SPZBBERMIORPHS-WSPRHHJNSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
SMILES canónico |
CCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



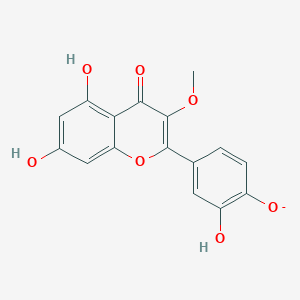
![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
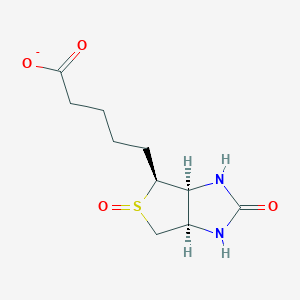
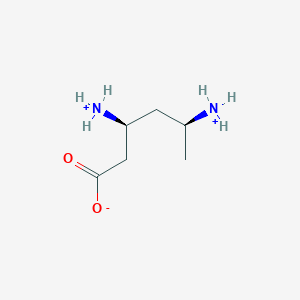

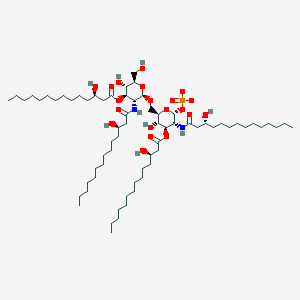
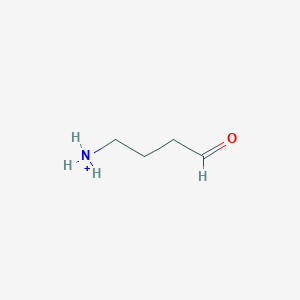
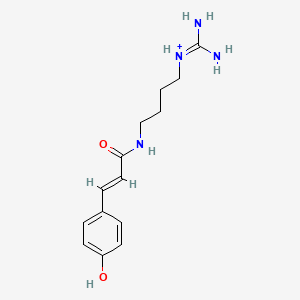
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)
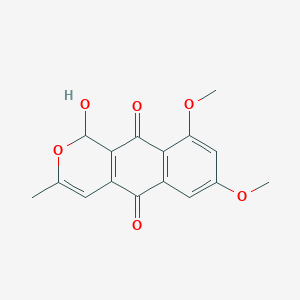

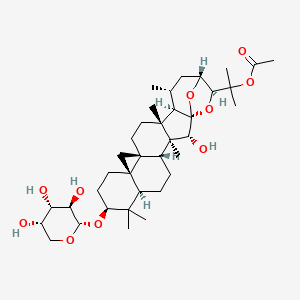
![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)
